N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzodioxole moiety and a cycloheptapyridazinone structure, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole and cycloheptapyridazinone intermediates. One common synthetic route involves the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzodioxole and cycloheptapyridazinone moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has been studied for its biological activities.
N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a similar structure, used in radiolabeling studies.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to its combination of the benzodioxole and cycloheptapyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H21N3O4/c23-18(20-10-13-6-7-16-17(8-13)26-12-25-16)11-22-19(24)9-14-4-2-1-3-5-15(14)21-22/h6-9H,1-5,10-12H2,(H,20,23) |
InChI Key |
GINYFAZEONQMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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